molecular formula C15H23N B13619194 4-(2,4,5-Trimethylbenzyl)piperidine

4-(2,4,5-Trimethylbenzyl)piperidine

Cat. No.: B13619194
M. Wt: 217.35 g/mol
InChI Key: CWRGNBBXWGXCNL-UHFFFAOYSA-N
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Description

4-(2,4,5-Trimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a 2,4,5-trimethylbenzyl group attached to the piperidine ring. This structural feature imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trimethylbenzyl)piperidine typically involves the reaction of piperidine with 2,4,5-trimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethylbenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzyl piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,5-Trimethylbenzyl)piperidine is unique due to the presence of the 2,4,5-trimethylbenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and makes it a valuable compound for various applications .

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

4-[(2,4,5-trimethylphenyl)methyl]piperidine

InChI

InChI=1S/C15H23N/c1-11-8-13(3)15(9-12(11)2)10-14-4-6-16-7-5-14/h8-9,14,16H,4-7,10H2,1-3H3

InChI Key

CWRGNBBXWGXCNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CC2CCNCC2)C

Origin of Product

United States

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